N-Benzyl-2,4-dinitroaniline
Overview
Description
N-Benzyl-2,4-dinitroaniline is an organic compound with the molecular formula C13H11N3O4. It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry and industry.
Mechanism of Action
- By binding to tubulin, they interfere with microtubule assembly and function, disrupting cell division and growth .
- Downstream effects include impaired root development and abnormal helical growth in some resistant plant species .
- Metabolism and Excretion : Dinitroanilines do not directly inhibit seed germination but impact post-germination growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-2,4-dinitroaniline can be synthesized through the nitration of N-benzylaniline. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The general reaction scheme is as follows:
[ \text{N-Benzylaniline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactor systems to ensure efficient and selective nitration. This method minimizes the use of solvents and reduces the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles.
Oxidation: Strong oxidizing agents (less common).
Major Products:
Reduction: N-Benzyl-2,4-diaminoaniline.
Substitution: Various N-substituted derivatives.
Oxidation: Oxidized derivatives (less common).
Scientific Research Applications
N-Benzyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks the benzyl group.
N-(3-Morpholinopropyl)-2,4-dinitroaniline: Contains a morpholine ring instead of a benzyl group.
N-Benzyl-4,5-dichloro-2-nitroaniline: Contains additional chlorine substituents.
Uniqueness: N-Benzyl-2,4-dinitroaniline is unique due to the presence of both benzyl and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
N-Benzyl-2,4-dinitroaniline (CAS No. 7403-38-5) is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a benzyl group attached to an aniline backbone, with two nitro groups positioned at the 2 and 4 positions of the aromatic ring. This configuration contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:
- Microtubule Disruption : The compound binds to tubulin, interfering with microtubule assembly and function, which disrupts cell division and growth. This effect can lead to impaired root development in certain plant species, indicating its potential herbicidal properties.
- Reactive Intermediates : The nitro groups can undergo reduction to form reactive intermediates that interact with various biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes .
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of dinitroanilines exhibit antimicrobial activity against various pathogens. The presence of the benzyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Potential : Research indicates that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies on similar dinitroaniline derivatives have demonstrated significant activity against HeLa and A549 cancer cells .
Case Studies
- Cytotoxicity Studies :
- Mechanistic Insights :
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Benzyl group + 2 nitro groups | Antimicrobial, anticancer |
2,4-Dinitroaniline | Lacks benzyl group | Moderate antimicrobial |
N-(3-Morpholinopropyl)-2,4-dinitroaniline | Contains morpholine ring | Investigated for similar activities |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is not extensively documented; however, related compounds indicate that dinitroanilines may undergo metabolic transformations leading to various active metabolites. Toxicological studies are necessary to evaluate safety profiles for potential therapeutic use.
Properties
IUPAC Name |
N-benzyl-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWSYMASYLDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323446 | |
Record name | N-Benzyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-38-5 | |
Record name | NSC404032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about N-Benzyl-2,4-dinitroaniline in solution can be derived from the proton magnetic resonance study?
A1: The study reveals that this compound exhibits long-range coupling between the NH proton and the 5-proton of the nitrophenyl ring in certain solvents. [] This coupling, observed in non-polar and weakly polar solvents, suggests the presence of intramolecular hydrogen bonding between the NH and the 2-nitro groups. Interestingly, this coupling is temperature-dependent in dimethyl sulfoxide, a highly polar solvent. [] Furthermore, chemical shift data indicates that ortho-nitrodiphenylamines, including this compound, likely adopt a non-planar skew conformation when in solution. []
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